4-(1H-Tetrazol-1-yl)piperidine

Descripción general

Descripción

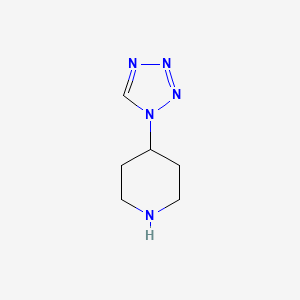

4-(1H-Tetrazol-1-yl)piperidine is an organic compound with the molecular formula C6H11N5. It consists of a piperidine ring substituted with a tetrazole moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Tetrazol-1-yl)piperidine typically involves the reaction of piperidine with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

Types of Reactions: 4-(1H-Tetrazol-1-yl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.

Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include N-oxides, reduced heterocycles, and substituted tetrazoles .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2.1 Drug Development

The compound is being investigated as a potential drug candidate due to its ability to interact with various biological targets. The tetrazole group is known for its role in enhancing pharmacokinetic properties, making it suitable for drug development. Notably, derivatives of 4-(1H-Tetrazol-1-yl)piperidine have shown promise in inhibiting the NLRP3 inflammasome, a critical component in inflammatory diseases .

2.2 Neuropharmacology

Research indicates that piperidine-tetrazoles exhibit significant inhibitory effects on serotonin reuptake transporters (SERT), suggesting their potential as antidepressants . A study demonstrated that modifications to the linker and substituents on the piperidine ring can enhance their selectivity and potency against monoamine transporters, which are crucial in mood regulation .

Biological Activities

3.1 Antimicrobial Properties

Tetrazole-containing compounds have been reported to possess antimicrobial activities. The incorporation of the tetrazole ring into piperidine derivatives has led to the discovery of new agents with effective antibacterial properties against resistant strains .

3.2 Anti-inflammatory Effects

The ability of this compound derivatives to modulate inflammatory pathways has been highlighted in several studies. These compounds have been shown to reduce IL-1β release from macrophages, indicating their potential use in treating inflammatory diseases .

Industrial Applications

4.1 Material Science

In addition to pharmaceutical uses, this compound is explored for its applications in material science. Its unique chemical structure allows it to be used as a building block for advanced materials and specialty chemicals, particularly in the development of polymers and coatings with enhanced properties.

4.2 Chemical Intermediates

The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the exploration of new chemical reactions and pathways in organic synthesis .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 4-(1H-Tetrazol-1-yl)piperidine involves its interaction with various molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific biological pathways, leading to its observed effects .

Comparación Con Compuestos Similares

- 4-(1H-Tetrazol-1-yl)piperidine hydrochloride

- 4-(Benzhydryloxy)-1-[3-(1H-tetrazol-5-yl)propyl]piperidine

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other tetrazole-containing compounds, it offers a balance of stability and reactivity, making it a versatile scaffold for various applications .

Actividad Biológica

4-(1H-Tetrazol-1-yl)piperidine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

The compound features a piperidine ring substituted with a tetrazole moiety, which contributes to its unique chemical properties. The tetrazole group, consisting of four nitrogen atoms and one carbon atom in a five-membered ring, allows the compound to mimic carboxylic acids, facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole moiety can act as a bioisosteric substitute for carboxylic acid fragments, influencing metabolic pathways. Notably, it has been shown to interact with the hematopoietic prostaglandin D synthase, potentially modulating prostaglandin synthesis and affecting various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have demonstrated significant antibacterial and antifungal properties. For instance, derivatives of this compound have shown promising results against various microbial strains, indicating potential as an antimicrobial agent .

- NLRP3 Inflammasome Inhibition : The compound has been investigated for its ability to inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Certain derivatives exhibited concentration-dependent inhibition of IL-1β release in stimulated human macrophages .

- Serotonin Reuptake Inhibition : Research has indicated that some derivatives possess inhibitory effects on serotonin reuptake transporters (SERT), suggesting potential applications in treating mood disorders .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

A series of novel tetrazole-substituted piperidine derivatives were synthesized and evaluated for antimicrobial activity using the serial dilution method. Compounds demonstrated varying degrees of effectiveness against tested bacterial and fungal strains. Notably, compounds 25, 26, and 28 showed significant microbial activity, highlighting the therapeutic potential of this compound class .

Case Study: NLRP3 Inflammasome Inhibition

In a study focused on NLRP3 inhibitors, researchers synthesized derivatives based on the piperidinyl-tetrazole scaffold. These compounds were tested for their ability to prevent pyroptosis and inhibit IL-1β release. The findings revealed that certain modifications enhanced the anti-inflammatory activity, suggesting pathways for further drug development aimed at treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 4-(1H-Tetrazol-1-yl)piperidine derivatives?

this compound derivatives are typically synthesized via cyclization reactions. For example, tetrazole moieties can be introduced by reacting nitriles with sodium azide under acidic conditions. A practical approach involves condensing 4-aminoacetophenone with sodium azide in glacial acetic acid to form intermediates like 1-(4-(1H-tetrazol-1-yl)phenyl)ethan-1-one. Subsequent reactions with ethyl cyanoacetate, aromatic aldehydes, and ammonium acetate at elevated temperatures (e.g., 110°C) yield pyridine-based derivatives . Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is also employed for functionalizing piperidine scaffolds, as seen in the synthesis of 1-benzyl-4-(4-phenyl-1H-1,2,3-triazol-1-yl)piperidine .

Q. How are spectroscopic techniques used to characterize this compound derivatives?

Key characterization methods include:

- FT-IR : Identifies functional groups such as the tetrazole ring (C=N stretching at ~1600 cm⁻¹) and tautomeric OH groups (broad peaks ~3200 cm⁻¹) .

- 1H/13C NMR : Distinct signals include a singlet at δ 10.25–10.26 ppm (azomethine proton of tetrazole) and δ 142–142.5 ppm (tetrazole ring carbons). Pyridine ring protons appear as singlets at δ 6.80–6.89 ppm, while carbonyl groups (C=O) resonate at ~169 ppm in 13C NMR .

- Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 421.1 for arylpiperidine derivatives) .

Q. What are the primary research applications of this compound in medicinal chemistry?

This scaffold is explored as a ligand in coordination chemistry and as a pharmacophore in drug design. Derivatives exhibit antimicrobial activity against pathogens like Staphylococcus aureus and Klebsiella pneumoniae (MIC values ≤25 µg/mL) . The tetrazole group enhances bioavailability by mimicking carboxylic acids, making it valuable in kinase inhibitors and receptor modulators .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

Optimization involves:

- Catalyst Selection : CuI (10 mol%) in THF/acetone mixtures improves regioselectivity in click chemistry reactions .

- Temperature Control : Reflux conditions (24–48 hours) enhance cyclization efficiency .

- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) isolates pure products, as demonstrated in the isolation of 4-(2-methoxyphenyl)piperidine (18% yield) .

Q. What computational methods predict the bioactivity of this compound derivatives?

Molecular docking studies (e.g., using BIOVIA/Discovery Studio) analyze ligand-protein interactions. For example, derivatives like J2 and J3 bind to Klebsiella pneumoniae (PDB ID: 7BYE) via hydrogen bonds with Thr109 and hydrophobic interactions with Val35/Leu36. Binding affinities (ΔG ≈ −8.5 kcal/mol) correlate with experimental MIC values, validating computational models .

Q. How do structural modifications influence the biological activity of this compound derivatives?

- Electron-Withdrawing Groups : Nitrile substituents (e.g., at C3 of pyridine) enhance antimicrobial activity by increasing electrophilicity .

- Aromatic Substituents : Thiophene or dimethoxyphenyl groups improve membrane permeability and target binding .

- Steric Effects : Bulky groups (e.g., benzyl) may reduce activity by hindering target access, as observed in triazole derivatives .

Q. What advanced analytical techniques resolve contradictions in spectral data for tetrazole-containing compounds?

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded spectra, such as distinguishing pyridine and tetrazole protons .

- X-ray Crystallography : Validates tautomeric forms (1H- vs. 2H-tetrazole) and confirms regiochemistry in click chemistry products .

Q. How are metabolic stability and toxicity profiles assessed for this compound-based drug candidates?

- In Vitro Assays : Microsomal stability tests (e.g., liver microsomes) quantify CYP450-mediated degradation.

- In Silico Tools : ADMET predictors (e.g., SwissADME) evaluate logP, BBB permeability, and PAINS alerts .

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) identify off-target effects at therapeutic concentrations .

Q. Methodological Tables

Table 1. Key Spectral Data for this compound Derivatives

| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Tetrazole (C=N) | 10.25–10.26 | 142.46–142.58 | 1600–1650 (C=N) |

| Pyridine C-H | 6.80–6.89 | 105–151 | 3050–3100 (C-H) |

| Carbonyl (C=O) | - | 169.33–169.35 | 1680–1700 (C=O) |

| Methoxy (OCH3) | 3.75 | 56.12 | 2850–2950 (C-O) |

Table 2. Biological Activity of Selected Derivatives

| Compound | Target Pathogen | MIC (µg/mL) | Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| J2 | Klebsiella pneumoniae | 25 | −8.3 |

| J3 | Staphylococcus aureus | 12.5 | −8.7 |

Propiedades

IUPAC Name |

4-(tetrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-3-7-4-2-6(1)11-5-8-9-10-11/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEQPNOLGWGPSPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653991 | |

| Record name | 4-(1H-Tetrazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690261-90-6 | |

| Record name | 4-(1H-Tetrazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.